molecular formula C9H6ClNO3 B1395888 3-Amino-5-chlorobenzofuran-2-carboxylic acid CAS No. 894796-29-3

3-Amino-5-chlorobenzofuran-2-carboxylic acid

Cat. No.: B1395888
CAS No.: 894796-29-3
M. Wt: 211.6 g/mol
InChI Key: KSTWXBNZJIGSBE-UHFFFAOYSA-N
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Description

3-Amino-5-chlorobenzofuran-2-carboxylic acid is a heterocyclic organic compound that features a benzofuran core substituted with an amino group at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chlorobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of salicylaldehyde derivatives and substituted aromatic amines. The reaction is often carried out in the presence of a catalyst such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chlorobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

3-Amino-5-chlorobenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes within cells, leading to the desired therapeutic effects .

Comparison with Similar Compounds

    Benzofuran: The parent compound, which lacks the amino and carboxylic acid substitutions.

    5-Chlorobenzofuran: Similar structure but without the amino and carboxylic acid groups.

    3-Aminobenzofuran: Lacks the chlorination and carboxylic acid group.

Uniqueness: 3-Amino-5-chlorobenzofuran-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-5-chloro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTWXBNZJIGSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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